
2,2,5,5,8,8,11,11-Octamethyl-2,5,8,11-tetrasiladodeca-3,6,9-triyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5,5,8,8,11,11-Octamethyl-2,5,8,11-tetrasiladodeca-3,6,9-triyne is a unique organosilicon compound characterized by its multiple silicon atoms and triple bonds. This compound is known for its stability and versatility in various chemical reactions, making it a valuable subject of study in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5,8,8,11,11-Octamethyl-2,5,8,11-tetrasiladodeca-3,6,9-triyne typically involves the use of organosilicon precursors. One common method is the hydrosilylation of alkynes with silanes, followed by dehydrogenative coupling to form the desired compound. The reaction conditions often require the presence of a catalyst, such as platinum or palladium, and are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and yield. The use of advanced catalytic systems and optimized reaction parameters ensures high purity and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,5,5,8,8,11,11-Octamethyl-2,5,8,11-tetrasiladodeca-3,6,9-triyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane compounds.
Substitution: The silicon atoms in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and amines can be used under mild conditions to achieve substitution.
Major Products Formed
Applications De Recherche Scientifique
2,2,5,5,8,8,11,11-Octamethyl-2,5,8,11-tetrasiladodeca-3,6,9-triyne has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials, including polymers and nanomaterials.
Biology: The compound’s stability and reactivity make it useful in the development of biocompatible materials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: It is employed in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which 2,2,5,5,8,8,11,11-Octamethyl-2,5,8,11-tetrasiladodeca-3,6,9-triyne exerts its effects involves the interaction of its silicon atoms with various molecular targets. The compound can form stable complexes with metals and other elements, facilitating catalytic processes and enhancing reaction efficiency. The pathways involved often include the formation of intermediate species that undergo further transformation to yield the final products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octamethylcyclotetrasiloxane: Known for its use in cosmetics and personal care products.
Tetramethylsilane: Commonly used as a reference standard in NMR spectroscopy.
Hexamethyldisiloxane: Used as a solvent and in the synthesis of other organosilicon compounds.
Uniqueness
2,2,5,5,8,8,11,11-Octamethyl-2,5,8,11-tetrasiladodeca-3,6,9-triyne stands out due to its multiple silicon atoms and triple bonds, which confer unique reactivity and stability. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a compound of significant interest in both research and industry.
Propriétés
Numéro CAS |
132625-46-8 |
|---|---|
Formule moléculaire |
C16H30Si4 |
Poids moléculaire |
334.75 g/mol |
Nom IUPAC |
2-[dimethyl(2-trimethylsilylethynyl)silyl]ethynyl-dimethyl-(2-trimethylsilylethynyl)silane |
InChI |
InChI=1S/C16H30Si4/c1-17(2,3)11-13-19(7,8)15-16-20(9,10)14-12-18(4,5)6/h1-10H3 |
Clé InChI |
YHOSBWJFRGXQOS-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#C[Si](C)(C)C#C[Si](C)(C)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-[Thiene-2,5-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14284204.png)

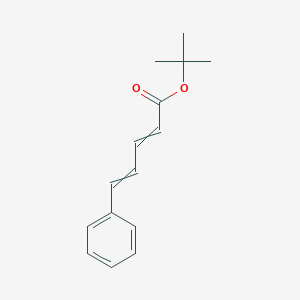
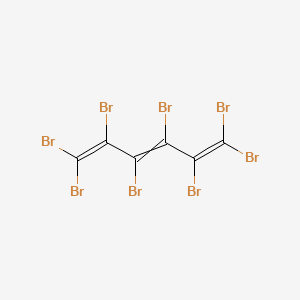
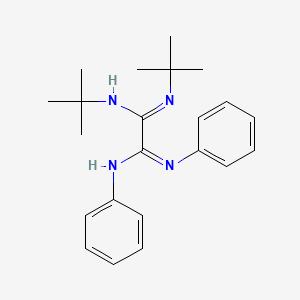

![L-Alanine, N-methyl-N-[(methyldithio)acetyl]-](/img/structure/B14284248.png)

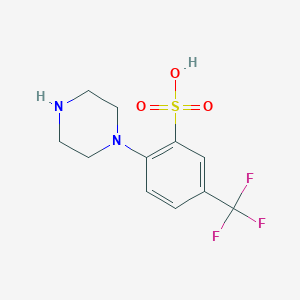
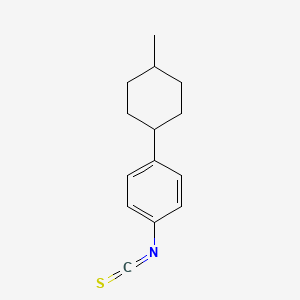
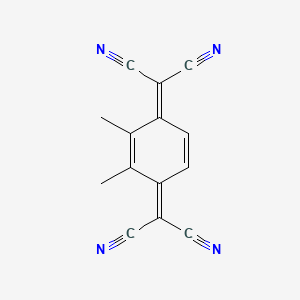

![Dichloro[3-(hex-1-en-1-yl)phenyl]silyl](/img/structure/B14284274.png)

